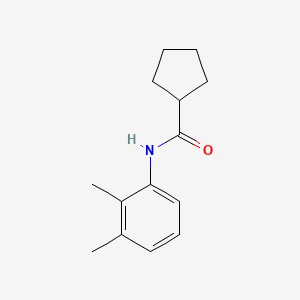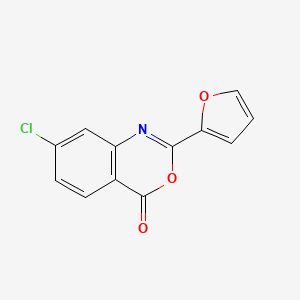
2-(4-methoxy-3-nitrophenyl)quinoxaline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-methoxy-3-nitrophenyl)quinoxaline, also known as MNQX, is a chemical compound that has been extensively studied for its potential applications in neuroscience research. MNQX is a selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is a crucial component in the regulation of synaptic plasticity and memory formation.
作用機序
2-(4-methoxy-3-nitrophenyl)quinoxaline acts as a competitive antagonist of the NMDA receptor by binding to the glycine site of the receptor. This prevents the binding of glycine, which is required for the activation of the receptor. As a result, the activation of the NMDA receptor is blocked, and the induction of LTP is prevented.
Biochemical and Physiological Effects:
In addition to its effects on synaptic plasticity and memory formation, this compound has also been shown to have other biochemical and physiological effects. It has been demonstrated that this compound can reduce the release of glutamate, which is a neurotransmitter that is involved in many physiological processes, including pain perception and motor function.
実験室実験の利点と制限
One of the main advantages of using 2-(4-methoxy-3-nitrophenyl)quinoxaline in lab experiments is its selectivity for the NMDA receptor. This allows researchers to specifically target this receptor and study its role in various physiological processes. However, one of the limitations of using this compound is that it can only be used in vitro, as it is not able to cross the blood-brain barrier and enter the central nervous system.
将来の方向性
There are many potential future directions for research on 2-(4-methoxy-3-nitrophenyl)quinoxaline and its applications in neuroscience. One area of research could focus on developing new and more efficient synthesis methods for this compound. Another area of research could involve studying the effects of this compound on other physiological processes, such as pain perception and motor function. Additionally, researchers could investigate the potential therapeutic applications of this compound for the treatment of neurological disorders such as Alzheimer's disease and epilepsy.
Conclusion:
In conclusion, this compound is a chemical compound that has been extensively studied for its potential applications in neuroscience research. Its selectivity for the NMDA receptor has allowed researchers to specifically target this receptor and study its role in various physiological processes. While there are both advantages and limitations to using this compound in lab experiments, there are many potential future directions for research on this compound and its applications in neuroscience.
合成法
2-(4-methoxy-3-nitrophenyl)quinoxaline can be synthesized using a multi-step process that involves the reaction of 2,3-dichloroquinoxaline with 4-methoxy-3-nitroaniline in the presence of a palladium catalyst. The resulting product is then purified using column chromatography to obtain pure this compound.
科学的研究の応用
2-(4-methoxy-3-nitrophenyl)quinoxaline has been widely used in neuroscience research to study the role of NMDA receptors in synaptic plasticity and memory formation. It has been demonstrated that this compound can block the activation of NMDA receptors and prevent the induction of long-term potentiation (LTP), which is a process that is critical for the formation of new memories.
特性
IUPAC Name |
2-(4-methoxy-3-nitrophenyl)quinoxaline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3O3/c1-21-15-7-6-10(8-14(15)18(19)20)13-9-16-11-4-2-3-5-12(11)17-13/h2-9H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXLDXKIQKVUCPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NC3=CC=CC=C3N=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}pyrimidine](/img/structure/B5774747.png)
![5-(4-nitrophenyl)-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B5774750.png)


![N,2,5-trimethyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5774765.png)
![N-[3-(acetylamino)phenyl]-3-(4-isopropylphenyl)acrylamide](/img/structure/B5774781.png)


![N-{5-[(4-methylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-2-phenylacetamide](/img/structure/B5774809.png)



